Zopiclone D8 - 1215518-83-4

Zopiclone D8

Catalog Number: EVT-1440223
CAS Number: 1215518-83-4
Molecular Formula: C17H17ClN6O3
Molecular Weight: 396.861
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Zopiclone D8 involves several key steps that typically start from readily available precursors. A notable method includes the resolution of racemic zopiclone into its enantiomers using chiral acids, followed by deuteration processes to introduce deuterium into specific positions of the molecule.

Technical Details

  1. Starting Materials: The synthesis often begins with 6-(5-chloropyridin-2-yl)-5-hydroxy-7-oxo-5,6-dihydropyrrolo[3,4-b]pyrazine.
  2. Deuteration: The introduction of deuterium can be achieved through various methods including catalytic hydrogenation using deuterated hydrogen sources or through chemical exchange reactions.
  3. Purification: After synthesis, the compound is typically purified using techniques such as recrystallization or chromatography to achieve the desired purity levels necessary for pharmaceutical applications .
Molecular Structure Analysis

Zopiclone D8 retains the core structure of zopiclone but with deuterium atoms replacing certain hydrogen atoms. The molecular formula for zopiclone is C17H17ClN3O3, while for Zopiclone D8, it would be represented as C17H11D8ClN3O3.

Structural Data

  • Molecular Weight: Approximately 331.88 g/mol for zopiclone; slightly higher for Zopiclone D8 due to deuteration.
  • Chemical Structure: The structure features a pyridine ring, a piperazine moiety, and a carbonyl group that are critical for its biological activity.
Chemical Reactions Analysis

Zopiclone D8 can undergo various chemical reactions typical of organic compounds, including:

  1. Hydrolysis: In aqueous environments, it may hydrolyze to form its metabolites.
  2. Oxidation: It can be oxidized to form N-desmethylzopiclone or other metabolites.
  3. Reduction: The presence of carbonyl groups allows for reduction reactions, potentially altering its pharmacological properties.

Technical Details

The stability and reactivity of Zopiclone D8 in different pH environments can affect its degradation pathways and metabolite formation .

Mechanism of Action

Zopiclone D8 acts primarily as a GABA receptor modulator. It binds to the GABA-A receptor complex, enhancing the inhibitory effects of GABA neurotransmission.

Process and Data

  • Binding Affinity: Research indicates that Zopiclone D8 exhibits similar binding affinity to GABA-A receptors compared to non-deuterated zopiclone.
  • Sedative Effects: By enhancing GABAergic transmission, Zopiclone D8 induces sedation and decreases sleep latency.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: Deuteration may improve metabolic stability compared to non-deuterated forms.
  • Melting Point: Specific melting point data for Zopiclone D8 may vary but is expected to be similar to zopiclone's melting point (approximately 120°C).

Relevant analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed for characterization and purity assessment .

Applications

Zopiclone D8 has significant applications in scientific research:

  1. Pharmacokinetic Studies: Used to study drug metabolism and pharmacokinetics due to its stable isotope labeling.
  2. Clinical Research: Investigated for potential improvements in sleep disorder treatments with fewer side effects compared to traditional zopiclone.
  3. Forensic Toxicology: Its unique isotopic signature allows for differentiation from non-deuterated forms in toxicological analyses.
Chemical Identity and Structural Analysis of Zopiclone D8

Molecular Characterization of Deuterated Zopiclone Derivatives

Zopiclone D8 refers to a family of deuterated analogs of the non-benzodiazepine hypnotic zopiclone, where eight hydrogen atoms (protium, ¹H) are replaced by deuterium (²H/D). This isotopic substitution occurs at specific positions to retain bioactivity while altering physicochemical properties for analytical applications. Key derivatives include:

  • Zopiclone-d8 N-Oxide: Molecular formula C₁₇D₈H₉ClN₆O₄ (MW: 412.86 g/mol), with deuterium primarily integrated into the piperazine ring. Its structure facilitates metabolite tracking in mass spectrometry due to a +8 Da mass shift [1].
  • N-Desmethyl Zopiclone-d8: Formula C₁₆H₇D₈ClN₆O₃ (MW: 382.83 g/mol), representing the demethylated inactive metabolite of zopiclone. Deuterium labels enhance detection sensitivity in metabolic studies [5].
  • N-Boc-N-desmethyl Zopiclone-d8: A protected derivative (C₂₁H₁₅D₈ClN₆O₅, MW: 482.95 g/mol) with deuterium in the piperazine ring and a tert-butoxycarbonyl (Boc) group. It serves as a synthetic intermediate for radiolabeled tracer production [4].

Table 1: Molecular Specifications of Zopiclone D8 Variants

CompoundMolecular FormulaMolecular Weight (g/mol)CAS NumberPrimary Use
Zopiclone (Reference)C₁₇H₁₇ClN₆O₃388.8143200-80-2Pharmacological agent
Zopiclone-d8 N-OxideC₁₇D₈H₉ClN₆O₄412.861215741-18-6Metabolite tracking
N-Desmethyl Zopiclone-d8C₁₆H₇D₈ClN₆O₃382.831189805-43-3Metabolic flux studies
N-Boc-N-desmethyl Zopiclone-d8C₂₁H₁₅D₈ClN₆O₅482.951246820-47-2Synthetic intermediate

Isotopic Labeling Patterns in Zopiclone D8: Positional and Quantitative Analysis

Deuterium labeling in zopiclone D8 derivatives follows site-specific patterns to minimize metabolic scrambling and maximize isotopic stability:

  • Positional Specificity: Deuterium atoms are strategically placed at metabolically inert sites. In N-desmethyl zopiclone-d8, deuterium enriches the piperazine ring (positions 2,2,3,3,5,5,6,6), reducing first-pass metabolism interference. This ensures the isotopic label remains intact during analytical workflows [5] [8].
  • Quantitative Incorporation: Labeling efficiency exceeds 95%, confirmed by HPLC and mass spectrometry. The +8 Da mass shift creates distinct isotopic envelopes (e.g., M+8 peak at m/z 390.15 for zopiclone-d8 vs. 388.11 for unlabeled zopiclone), enabling unambiguous identification in biological matrices [1] [4].
  • Analytical Utility: In hair analysis studies, deuterated analogs serve as internal standards for quantifying single-dose zopiclone exposure. Limits of quantification (LLOQ) reach 2 pg/mg for N-desmethyl zopiclone-d8 via UHPLC-MS/MS, with precision (RSD <5%) and accuracy (95–102%) validated in controlled dosing trials [8].

Table 2: Deuterium Distribution in Zopiclone D8 Derivatives

CompoundDeuterium PositionsMass Shift (Da)Key Analytical Transitions (m/z)
Zopiclone-d8 N-OxidePiperazine ring+8405 → 143 (CE: 12 eV)
N-Desmethyl Zopiclone-d82,2,3,3,5,5,6,6-octadeuterio-piperazine+8375 → 245 (CE: 34 eV); 375 → 217 (CE: 22 eV)
N-Boc-N-desmethyl Zopiclone-d8Piperazine ring + Boc group+8483 → 245 (quantifier)

Comparative Structural Dynamics: Zopiclone vs. Deuterated Analogues

Deuteration induces subtle but measurable changes in molecular behavior, affecting both physicochemical properties and biochemical interactions:

  • Vibrational Dynamics: Deuterium substitution alters infrared absorption frequencies due to increased atomic mass. C–D bonds exhibit ~650 cm⁻¹ lower stretching frequencies than C–H bonds, detectable via IR spectroscopy. This shift confirms successful deuterium incorporation without structural perturbation [7] [9].
  • Metabolic Stability: Deuterium kinetic isotope effects (KIEs) slow hepatic oxidation of zopiclone-d8. The reduced rate of N-demethylation (mediated by CYP3A4) prolongs the half-life of the parent compound in vitro, though the metabolite N-desmethyl zopiclone-d8 remains inactive [5] [8].
  • Solubility and LogP: Deuterated analogues show similar logP values (0.29 for zopiclone vs. 0.30 for zopiclone-d8), indicating minimal hydrophobicity changes. However, N-Boc-N-desmethyl zopiclone-d8 has reduced water solubility due to the Boc group, requiring formulation in DMSO or corn oil for experimental use [5] [4].
  • Crystallographic Differences: X-ray diffraction reveals minor bond length alterations (C–D bonds are ~0.02 Å shorter than C–H bonds). These changes do not impact receptor binding (GABAₐ ω1 site) but enhance isotopic discrimination in NMR (e.g., ²H-¹H coupling patterns) [7] [9].

Table 3: Physicochemical and Biochemical Comparisons

PropertyZopicloneZopiclone D8 DerivativesAnalytical Impact
Molecular Weight388.81 Da+8 Da (avg.)Distinct M+8 peak in MS
C–X Bond VibrationC–H: 2900 cm⁻¹C–D: 2150 cm⁻¹IR-based label confirmation
Metabolic Half-life3.5–6.5 h (plasma)Increased by 15–20% (in vitro)Extended detection window
Receptor AffinityKd = 12 nM (GABAₐ)UnchangedBioactivity retained

Concluding Remarks

Zopiclone D8 derivatives exemplify the strategic application of isotopic labeling in pharmaceutical chemistry. Their site-specific deuteration enables precise tracking of drug metabolism and distribution, advancing analytical capabilities in forensic and pharmacokinetic research. Future work may explore combinatorial labeling (e.g., ¹³C/¹⁵N with ²H) to further enhance detection specificity for multi-analyte studies [6] [9].

Properties

CAS Number

1215518-83-4

Product Name

Zopiclone D8

IUPAC Name

[6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] 2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazine-1-carboxylate

Molecular Formula

C17H17ClN6O3

Molecular Weight

396.861

InChI

InChI=1S/C17H17ClN6O3/c1-22-6-8-23(9-7-22)17(26)27-16-14-13(19-4-5-20-14)15(25)24(16)12-3-2-11(18)10-21-12/h2-5,10,16H,6-9H2,1H3/i6D2,7D2,8D2,9D2

InChI Key

GBBSUAFBMRNDJC-COMRDEPKSA-N

SMILES

CN1CCN(CC1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl

Synonyms

4-Methyl-1-piperazine-d8-carboxylic Acid 6-(5-chloro-2-pyridinyl)-6,7-dihydro-7-oxo-5H-pyrrolo[3,4-b]pyrazin-5-yl Ester; RP-27267-d8; Amoban-d8; Imovane-d8; Limovan-d8; Sopivan-d8; Ximovan-d8; Zimovane;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.